![molecular formula C16H20N2O2 B3277361 [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile CAS No. 65823-51-0](/img/structure/B3277361.png)
[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile
Overview
Description
[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile: is an organic compound with the molecular formula C16H20N2O2. It is characterized by the presence of a cyanomethyl group and two propoxy groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile typically involves the cyanomethylation of a precursor compound. One common method involves the reaction of 2,5-dipropoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in DMSO or acetonitrile.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The propoxy groups may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
[4-(Cyanomethyl)phenyl]acetonitrile: Lacks the propoxy groups, resulting in different reactivity and solubility properties.
[2,5-Dipropoxyphenyl]acetonitrile: Lacks the cyanomethyl group, affecting its ability to participate in certain chemical reactions.
[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile: Contains methoxy groups instead of propoxy groups, leading to variations in chemical behavior and applications.
Uniqueness: [4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile is unique due to the presence of both cyanomethyl and propoxy groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-[4-(cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-9-19-15-11-14(6-8-18)16(20-10-4-2)12-13(15)5-7-17/h11-12H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNLGCKQQOMOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1CC#N)OCCC)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Aminobenzo[d]isoxazole-4-carbonitrile](/img/structure/B3277284.png)
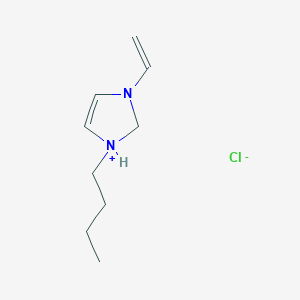
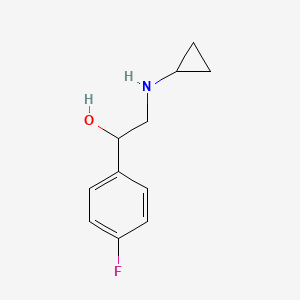
![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)
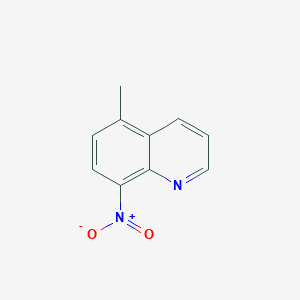
![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)
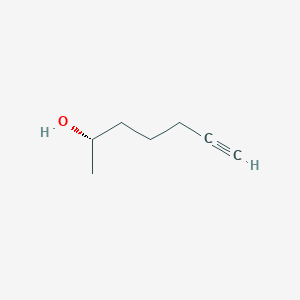

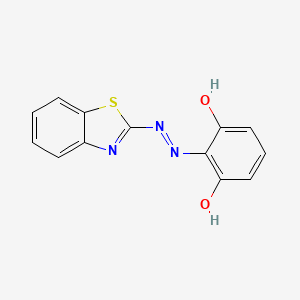
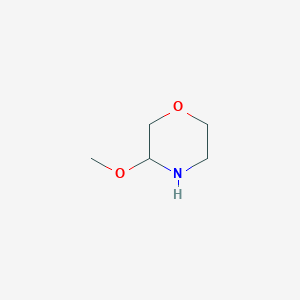
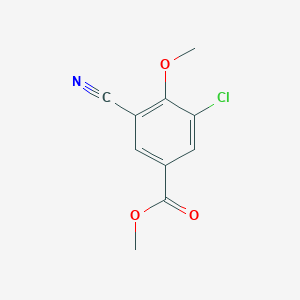
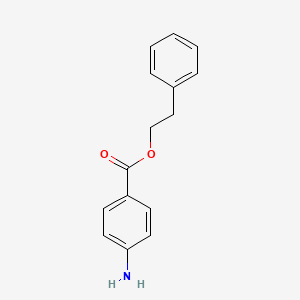
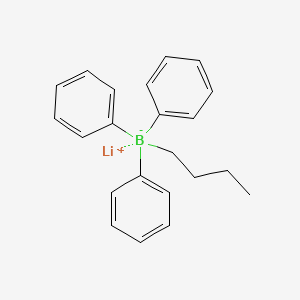
![9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3277388.png)
